molecular formula C10H13NO3 B12963457 Benzeneacetic acid, 2-amino-4-methoxy-, methyl ester

Benzeneacetic acid, 2-amino-4-methoxy-, methyl ester

Katalognummer: B12963457
Molekulargewicht: 195.21 g/mol
InChI-Schlüssel: RWFBAQWDDKOQES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzeneacetic acid, 2-amino-4-methoxy-, methyl ester is an organic compound with the molecular formula C10H13NO3. This compound is characterized by the presence of a benzene ring substituted with an amino group, a methoxy group, and an ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzeneacetic acid, 2-amino-4-methoxy-, methyl ester typically involves the esterification of benzeneacetic acid derivatives. One common method is the reaction of 2-amino-4-methoxybenzeneacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, alkylated derivatives

Wissenschaftliche Forschungsanwendungen

Benzeneacetic acid, 2-amino-4-methoxy-, methyl ester is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable starting material for the development of new compounds.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in biochemical assays.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development. Its derivatives have shown promise in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism by which benzeneacetic acid, 2-amino-4-methoxy-, methyl ester exerts its effects depends on its interaction with molecular targets. In biological systems, it can interact with enzymes and receptors, influencing metabolic pathways. The amino and methoxy groups play a crucial role in binding to active sites, while the ester group can undergo hydrolysis, releasing active metabolites.

Vergleich Mit ähnlichen Verbindungen

    Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: This compound has a hydroxyl group instead of an amino group, leading to different chemical reactivity and biological activity.

    Benzeneacetic acid, methyl ester: Lacks the amino and methoxy groups, resulting in simpler chemical behavior and fewer applications.

    Benzeneacetic acid, 2-(chloromethyl)-alpha-(methoxyimino)-, methyl ester:

Uniqueness: Benzeneacetic acid, 2-amino-4-methoxy-, methyl ester is unique due to the combination of its functional groups. The presence of both an amino and a methoxy group on the benzene ring provides a balance of reactivity and stability, making it versatile for various chemical reactions and applications.

This detailed overview highlights the significance of this compound in scientific research and industrial applications. Its unique chemical properties and diverse reactivity make it a valuable compound in multiple fields.

Eigenschaften

Molekularformel

C10H13NO3

Molekulargewicht

195.21 g/mol

IUPAC-Name

methyl 2-(2-amino-4-methoxyphenyl)acetate

InChI

InChI=1S/C10H13NO3/c1-13-8-4-3-7(9(11)6-8)5-10(12)14-2/h3-4,6H,5,11H2,1-2H3

InChI-Schlüssel

RWFBAQWDDKOQES-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)CC(=O)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.